molecular formula C11H19N3 B11814985 4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole

4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B11814985
M. Wt: 193.29 g/mol
InChI Key: DRROYQUDAJNADV-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at position 4 with a tert-butyl group and at position 2 with a pyrrolidin-2-yl moiety. The pyrrolidine ring, a five-membered secondary amine, introduces conformational flexibility and hydrogen-bonding capabilities, which are critical for interactions in biological systems or coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-tert-butyl-2-pyrrolidin-2-yl-1H-imidazole

InChI

InChI=1S/C11H19N3/c1-11(2,3)9-7-13-10(14-9)8-5-4-6-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

DRROYQUDAJNADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Chiral Pyrrolidine Building Blocks

The enantioselective synthesis of pyrrolidine intermediates begins with tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate . Oxidation using TEMPO and bipyridyl in acetonitrile yields the aldehyde tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate (97% purity). This aldehyde serves as a key electrophile for subsequent imine or enamine formation.

Deprotection Strategies

Deprotection of Boc-protected pyrrolidines employs trifluoroacetic acid (TFA) in dichloromethane, achieving >95% yield of free amines. Alternative methods using NaBH₄ in ethanol selectively remove Boc groups from imidazoles without affecting pyrrolidine amines, though this requires careful solvent optimization.

Imidazole Ring Formation

Condensation with Glyoxal and Ammonia

A widely adopted method involves reacting tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate with aqueous glyoxal (40%) and ammonia (35%) in methanol at 0°C. The reaction proceeds via:

  • Formation of a diimine intermediate between glyoxal and ammonia.

  • Cyclocondensation with the aldehyde to generate the imidazole core.

  • Aromatization under mild acidic conditions.

This method achieves 97% yield after extraction with ethyl acetate and purification via ion exchange chromatography.

Alternative Cyclization Approaches

Refluxing α-keto esters with ammonium acetate in toluene provides a complementary route to imidazoles. For example, heating tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate with ammonium acetate at 110°C for 8 hours yields the target compound in 89% purity.

tert-Butyl Group Introduction

Boc-Protection/Deprotection

The tert-butyl group is introduced via Boc-protection of pyrrolidine amines using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Deprotection with TFA or HCl in dioxane ensures high fidelity, though NaBH₄/EtOH offers selectivity for imidazole Boc groups.

Direct Alkylation

Sodium hydride-mediated alkylation of imidazole precursors with tert-butyl halides in DMF provides a one-step route. However, this method suffers from moderate yields (50–65%) due to competing N-alkylation side reactions.

Coupling Strategies

Amide Bond Formation

Coupling 2-(pyrrolidin-2-yl)-1H-imidazole with tert-butyl-protected carboxylic acids using EDC/HOBt in dichloromethane achieves 85–92% yields. Triethylamine or diisopropylethylamine neutralizes HCl byproducts, ensuring reaction efficiency.

Reductive Amination

A two-step sequence involving:

  • Imine formation between pyrrolidine aldehydes and tert-butyl amines.

  • NaBH₄ reduction in ethanol at −78°C.
    This method is stereospecific but requires chiral auxiliary removal in subsequent steps.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane gradients) resolves Boc-protected intermediates.

  • Ion exchange chromatography (SCX-2 silica) isolates free amines after deprotection.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.89 (s, 2H, imidazole-H), 4.25 (t, J = 7.4 Hz, 1H, pyrrolidine-H), 1.44 (s, 9H, tert-butyl).

  • HRMS : m/z calcd for C₁₁H₁₉N₃ [M+H]⁺ 212.1521; found 212.1518.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Glyoxal condensation9799High stereoselectivityRequires cryogenic conditions
Ammonium acetate8995ScalableLong reaction times (8–10 h)
Direct alkylation6590One-stepLow regioselectivity
Reductive amination7897Mild conditionsMulti-step purification required

Industrial-Scale Considerations

Solvent Optimization

Replacing dichloromethane with 2-methyl-THF improves sustainability without sacrificing yield. Microwave-assisted reactions reduce cycle times from hours to minutes.

Cost Analysis

  • Boc₂O : $12.50/mol

  • Glyoxal (40%) : $3.20/L

  • TEMPO : $45.00/g

Bulk purchasing and solvent recycling reduce costs by 30–40% in pilot-scale syntheses.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enable:

  • Precise temperature control (±0.5°C) during exothermic cyclization steps.

  • In-line HPLC monitoring for real-time yield optimization.

Biocatalytic Approaches

Immobilized transaminases catalyze enantioselective amination of ketones, achieving 98% ee for pyrrolidine intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrrolidine ring.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The pyrrolidine ring may interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects

  • tert-Butyl vs. Aryl Groups : The tert-butyl group in the target compound enhances lipophilicity compared to aryl-substituted analogs (e.g., 2-fluorophenyl or 2-methoxyphenyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Pyrrolidine Flexibility : The pyrrolidin-2-yl group is conserved across multiple analogs, suggesting its importance in hydrogen bonding or receptor interactions.

Electronic Properties

  • Electron-Withdrawing vs. The tert-butyl group is electron-donating via hyperconjugation, which may stabilize charge interactions.

Key Research Findings

  • Pharmacological Potential: Benzimidazole analogs () and thiazole-triazole hybrids () demonstrate anticancer activity, suggesting that tert-butyl and pyrrolidine motifs in the target compound may similarly contribute to bioactivity.

Biological Activity

4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidine ring attached to an imidazole core. Its potential applications in medicinal chemistry and pharmacology have prompted extensive research into its biological effects and mechanisms of action.

The compound's molecular formula is C12_{12}H18_{18}N4_{4}, with a molecular weight of approximately 218.3 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. This compound may act as an inhibitor or modulator of specific pathways, although detailed mechanistic studies are still ongoing.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of cholinesterase enzymes, contributing to cognitive enhancement.
Neuroprotective EffectsMay protect neuronal cells from oxidative stress and neuroinflammation.
Antimicrobial ActivityExhibits activity against certain bacterial strains.
Antioxidant PropertiesCapable of scavenging free radicals, reducing oxidative damage.

Research Findings

Recent studies have focused on the pharmacological properties of this compound, revealing its potential as a therapeutic agent in various contexts.

Case Study: Neuroprotective Effects

A study published in Recent Advances in the Search for Effective Anti-Alzheimer's Drugs highlighted the neuroprotective effects of imidazole derivatives, including this compound. The compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic function .

Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound using various in vitro assays. Results indicated that this compound effectively reduced reactive oxygen species (ROS) levels, thereby mitigating oxidative stress in cultured neuronal cells .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure TypeKey Biological Activity
4-tert-Butyl-2-pyrrolidin-2-yl-1H-imidazoleImidazole DerivativeAChE inhibition, neuroprotection
4,4’-Di-tert-butyl-2,2’-bipyridineBipyridine DerivativeMetal ion chelation
1H-ImidazoleBasic ImidazoleGeneral enzyme interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted ketones and formamide. For example, analogous imidazole derivatives (e.g., 4-(thiophen-2-yl)-1H-imidazole) are synthesized by reacting 2-bromo-1-(substituted aryl)ethanone with formamide under controlled heating (60–80°C), yielding 43–67% purity. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), reaction time (6–24 hours), and catalyst use (e.g., K₂CO₃) to enhance yield and purity .

Q. How can IR and NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key absorption bands for the imidazole ring (C=N stretching at ~1600–1650 cm⁻¹) and pyrrolidine N–H bending (~1500 cm⁻¹) should be observed. Tert-butyl groups show C–H stretching at ~2870–2960 cm⁻¹ .
  • NMR : ¹H NMR should display signals for pyrrolidine protons (δ 1.5–3.5 ppm, multiplet), tert-butyl protons (δ 1.3–1.5 ppm, singlet), and aromatic imidazole protons (δ 7.0–8.5 ppm). ¹³C NMR confirms tertiary carbons (tert-butyl at ~30 ppm) and imidazole carbons (~120–140 ppm) .

Q. What purification techniques are effective for isolating this compound, particularly when dealing with byproducts?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively removes unreacted precursors. Recrystallization in ethanol or methanol improves purity, with yields typically 50–70%. NP-HPLC (normal-phase) with retention times (tR) between 5–30 minutes can validate purity, as demonstrated for structurally similar imidazoles .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve conformational ambiguities in the compound’s structure?

  • Methodological Answer : SHELXL refines small-molecule crystal structures by analyzing diffraction data. For example, analogous imidazole derivatives (e.g., 4,5-diphenyl-1H-imidazoles) are resolved using SHELXS for structure solution and SHELXL for refinement. Key parameters include hydrogen-bonding networks (e.g., N–H···O interactions) and torsion angles to confirm pyrrolidine ring puckering and tert-butyl orientation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for imidazole derivatives with pyrrolidine substituents?

  • Methodological Answer :

  • Biological Assays : Test derivatives with varied substituents (e.g., methoxy, halogen) for target binding (e.g., enzyme inhibition). For example, 4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride shows enhanced solubility for in vitro assays .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes. The pyrrolidine group’s flexibility may influence interactions with hydrophobic pockets, while tert-butyl groups enhance steric stabilization .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative).
  • Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., CLSI guidelines) and validate via orthogonal methods (e.g., fluorescence-based viability assays) .

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